1-Bromo-3-isocyanato-2-methyl-benzene
Description
1-Bromo-3-isocyanato-2-methyl-benzene (CAS 1261475-16-4) is a brominated aromatic compound featuring three functional groups: a bromine atom at position 1, an isocyanate (-NCO) group at position 3, and a methyl (-CH₃) substituent at position 2 on the benzene ring . Its molecular formula is C₈H₆BrNO, with a calculated molecular weight of 212.04 g/mol. The compound is commercially available at 96% purity and is priced at ¥576.00/g .
The isocyanate group confers high reactivity toward nucleophiles, making it valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates .
Properties
IUPAC Name |
1-bromo-3-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWSKMUMKTPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene typically follows a two-step approach:
Step 1: Introduction of the Isocyanate Group
Starting from an appropriate methyl-substituted aniline or related precursor, the isocyanate group is introduced via reaction with phosgene or phosgene substitutes (e.g., triphosgene). This step converts an amino group into the isocyanate functionality.Step 2: Bromination of the Aromatic Ring
Electrophilic aromatic substitution is employed to introduce the bromine atom selectively at the 1-position relative to the methyl and isocyanate substituents. Bromination is typically performed using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) under mild conditions (often room temperature) to ensure regioselectivity and to avoid side reactions.
This sequence ensures that the sensitive isocyanate group is introduced prior to bromination, minimizing decomposition or side reactions.
Detailed Preparation Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: 3-methylphenylamine | Conversion of amino group to isocyanate via reaction with phosgene or triphosgene in inert solvent (e.g., dichloromethane) at low temperature (0–5 °C) to control reaction rate and avoid side products. |
| 2 | Bromine (Br₂), FeBr₃ catalyst | Electrophilic aromatic bromination at room temperature; reaction monitored by TLC or GC-MS to track completion. |
| 3 | Work-up and purification | Quenching excess bromine, aqueous work-up, extraction, drying, and purification by recrystallization or chromatography to isolate pure this compound. |
Reaction Mechanism Insights
- The isocyanate group is formed by nucleophilic attack of the amino nitrogen on phosgene, releasing HCl and forming the isocyanate intermediate.
- Bromination proceeds via generation of the electrophilic bromonium ion facilitated by FeBr₃, which directs bromination to the position ortho or para to activating substituents (methyl and isocyanate groups). The steric and electronic effects favor bromination at the 1-position relative to the methyl substituent.
Industrial Scale Considerations
Industrial synthesis adapts the above laboratory method with optimizations:
- Use of continuous flow reactors to improve heat and mass transfer, ensuring consistent reaction conditions.
- Automated control of bromine addition and temperature to maximize yield and minimize by-products.
- Use of phase-transfer catalysts or additives to improve reaction rates and selectivity.
- Implementation of in-line purification steps to enhance product purity and reduce solvent usage.
Comparative Data on Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction temperature | 0–5 °C (isocyanate formation), RT (bromination) | Controlled 0–25 °C with precise automation |
| Catalyst | FeBr₃ (stoichiometric or catalytic amounts) | FeBr₃ or alternative Lewis acids optimized for cost-efficiency |
| Solvent | Dichloromethane, dry solvents | Solvent recycling systems in place |
| Reaction time | Several hours | Reduced by optimized mixing and flow conditions |
| Yield | Typically 70–85% | >85% with process optimization |
Research Findings and Notes
- The isocyanate group exhibits high reactivity towards nucleophiles, which necessitates careful control during synthesis to prevent side reactions such as urea formation.
- Bromination conditions must be finely tuned to avoid polybromination or substitution at undesired positions.
- The methyl substituent activates the ring towards electrophilic substitution, assisting regioselectivity.
- Recent studies highlight that mild Lewis acid catalysts and controlled bromine addition rates improve selectivity for the 1-bromo substitution pattern.
- The compound serves as a versatile intermediate for further functionalization in pharmaceutical and materials chemistry, emphasizing the need for high purity and reproducibility in preparation.
Chemical Reactions Analysis
1-Bromo-3-isocyanato-2-methyl-benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1-Bromo-3-isocyanato-2-methyl-benzoic acid or 1-Bromo-3-isocyanato-2-methyl-benzaldehyde.
Reduction: 1-Bromo-3-isocyanato-2-methyl-benzylamine or 1-Bromo-3-isocyanato-2-methyl-phenol.
Substitution: 1-Hydroxy-3-isocyanato-2-methyl-benzene or 1-Amino-3-isocyanato-2-methyl-benzene.
Scientific Research Applications
1-Bromo-3-isocyanato-2-methyl-benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound finds applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-isocyanato-2-methyl-benzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group, in particular, is known to react with nucleophiles, forming stable carbamate structures. This reactivity is exploited in various chemical and biological processes.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
Key positional isomers and analogues include:
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) increase the electrophilicity of the isocyanate group, accelerating nucleophilic attacks .
- Steric Hindrance : Methyl or ethyl groups near the isocyanate group (e.g., at position 2) reduce reactivity by hindering access to the -NCO moiety .
- Solubility : Methoxy groups improve solubility in polar solvents, whereas bromine and methyl groups enhance hydrophobicity .
Functional Group Variations: Isocyanate vs. Isothiocyanate
Comparing isocyanates with isothiocyanates (-NCS):
Key Findings :
Extended Aromatic Systems
Comparison with naphthalene-based analogues:
| Compound Name | CAS Number | Aromatic System | Molecular Formula | Key Properties |
|---|---|---|---|---|
| 1-Bromo-4-isocyanatonaphthalene | 1591-96-4 | Naphthalene | C₁₁H₇BrNO | Extended conjugation; UV absorption shifts |
Key Findings :
- Naphthalene derivatives exhibit red-shifted UV-Vis spectra due to extended π-conjugation, useful in optoelectronic applications .
Biological Activity
1-Bromo-3-isocyanato-2-methyl-benzene, also known as 3-Bromo-2-methylphenyl isocyanate, is an organic compound with significant biological activity. This compound is characterized by the presence of a bromine atom and an isocyanate functional group, which contribute to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry, agrochemicals, and materials science.
- Molecular Formula : C8H6BrN
- Molecular Weight : 196.04 g/mol
- IUPAC Name : 1-Bromo-3-isocyanato-2-methylbenzene
The biological activity of this compound primarily arises from its ability to interact with various biological targets. The isocyanate group can react with nucleophiles in biological systems, such as amino acids in proteins, leading to modifications that can alter enzyme function or receptor activity. This reactivity makes it a valuable compound in the study of enzyme inhibition and drug design.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various isocyanates, this compound demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways and reduced cell viability significantly at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various enzymes. A notable study focused on its interaction with carbonic anhydrase, revealing a competitive inhibition mechanism with an IC50 value of approximately 5 µM. This suggests potential applications in treating diseases where carbonic anhydrase plays a critical role.
Case Studies
- Case Study on Anticancer Activity : In vivo studies using xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The tumors exhibited lower proliferation rates and increased apoptosis markers after treatment.
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against antibiotic-resistant bacteria. Results indicated that it could enhance the efficacy of existing antibiotics when used in combination therapies.
Q & A
Q. What are the key considerations for designing a synthesis route for 1-Bromo-3-isocyanato-2-methyl-benzene to ensure regioselectivity and functional group compatibility?
- Methodological Answer : Prioritize protecting-group strategies for the isocyanate (-NCO) group during bromination or methylation steps. Use regioselective catalysts (e.g., Lewis acids) to direct substitution patterns. For example, compare analogs like 1-Bromo-4-isocyanato-2-methylbenzene, where bromine and isocyanate positions alter reactivity . Validate intermediates via and IR spectroscopy to confirm functional group integrity. PubChem data (C8H6BrNO) provides reference spectral benchmarks .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodological Answer : Use to distinguish between bromine and methyl substituents on the aromatic ring, as bromine induces significant deshielding. IR spectroscopy (2100–2270 cm) confirms the isocyanate group. Conflicting mass spectrometry data (e.g., isotopic patterns for Br vs. Cl) can be resolved by cross-referencing with analogs like 1-Chloro-3-isocyanato-2-methylbenzene . Always validate against PubChem’s canonical SMILES (CC1=C(C=CC(=C1)N=C=O)Br) .
Q. How does the methyl group at the 2-position influence the compound’s stability under varying pH conditions?
- Methodological Answer : Perform kinetic studies in buffered solutions (pH 3–10) to assess hydrolysis of the isocyanate group. Compare with 3-Bromo-5-chlorobenzaldehyde (C7H4BrClO), where electron-withdrawing groups accelerate degradation. Use HPLC to quantify degradation products and correlate steric effects of the methyl group with stability .
Advanced Research Questions
Q. How do electronic effects of bromine and isocyanate substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Conduct density functional theory (DFT) calculations to map electron density on the aromatic ring. Compare with 1-Iodo-3-isocyanato-2-methylbenzene, where iodine’s polarizability enhances NAS rates. Experimental validation: React with sodium methoxide and monitor substitution products via GC-MS. The bromine’s moderate electronegativity balances activation and leaving-group ability .
Q. What computational strategies can predict solvent effects on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use COSMO-RS or implicit solvent models in quantum chemistry software (e.g., Gaussian) to simulate solvation energies. Compare with experimental results in polar aprotic solvents (e.g., DMF) versus non-polar solvents (toluene). Reference studies on 2-Bromophenyl isothiocyanate (CAS 13037-60-0), where solvent polarity drastically affects reaction yields .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Apply a 2 factorial design to variables like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent ratio (DMF:H2O). Use ANOVA to identify significant factors. For example, in synthesizing 1-Bromo-2-fluoro-4-isocyanatobenzene (C7H3BrFNO), temperature and solvent polarity were critical .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electronic differences. For instance, 4-Bromo-3-methylphenyl isocyanate shows higher cytotoxicity due to enhanced lipophilicity from the methyl group. Validate via in vitro assays (e.g., MTT) and correlate with logP values .
Methodological Resources
- Data Validation : Cross-reference experimental results with PubChem (DTXSID30409784) and EPA DSSTox .
- Synthetic Optimization : Use ECHA guidelines for handling isocyanates and brominated compounds .
- Computational Tools : Leverage COMSOL Multiphysics for reaction modeling and AI-driven parameter optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
